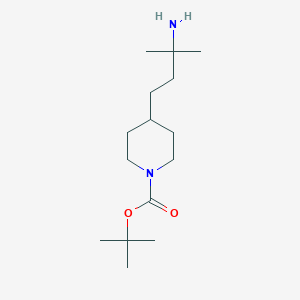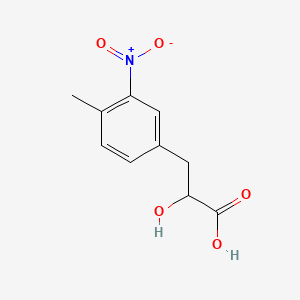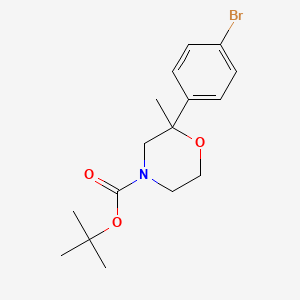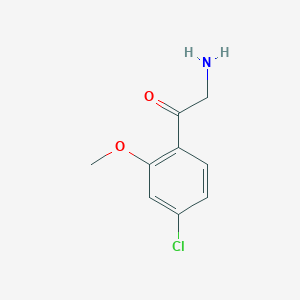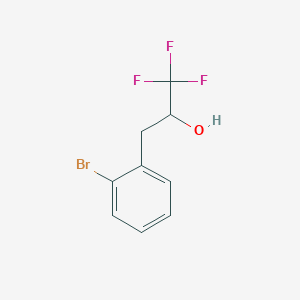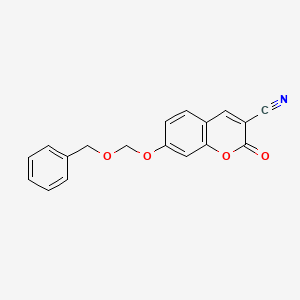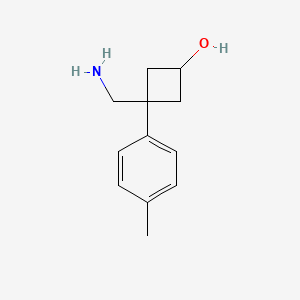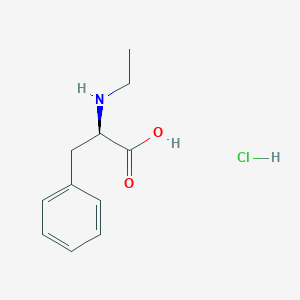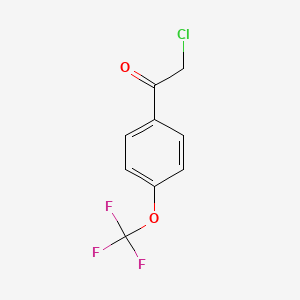
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and its ester functional group.
Méthodes De Préparation
The synthesis of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester involves several steps. The primary synthetic route includes the reaction of piperidine with a carboxylic acid derivative. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction is carried out at room temperature, and the product is purified using techniques like recrystallization or chromatography.
Industrial production methods may vary, but they generally follow similar principles. Large-scale production often involves the use of automated reactors and continuous flow systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols. The major products formed are substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is studied for its potential biological activities. It may act as an enzyme inhibitor or a ligand for certain receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have uses in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but they often include key proteins and signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
1-Piperidinecarboxylic acid, 2-[[[(1S)-2-ethoxy-1-methyl-2-oxoethyl]amino]carbonyl]-, 1,1-dimethylethyl ester: This compound has a similar piperidine ring structure but differs in the substituents attached to the ring.
1-Piperidinecarboxylic acid, 4-(1-methyl-2-oxoethyl)-, ethyl ester: This compound has an ethyl ester group instead of the 1,1-dimethylethyl ester group, leading to differences in reactivity and applications.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
473837-04-6 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
tert-butyl 4-(1-oxopropan-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-10(9-15)11-5-7-14(8-6-11)12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
ABPGIJOFHVBUBO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


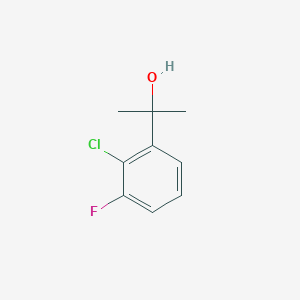
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
